Sattazolin

Antiviral potency Herpes simplex virus Indole acyloin SAR

Sattazolin (CAS 169272-85-9), IUPAC name 2-hydroxy-1-(1H-indol-3-yl)-5-methylhexan-3-one, is an indole acyloin secondary metabolite originally isolated from Bacillus sp. strain B-60.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Cat. No. B1247480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSattazolin
Synonyms2-hydroxy-1-(3-indolyl)-5-methyl-3-hexanone
sattazolin
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(CC1=CNC2=CC=CC=C21)O
InChIInChI=1S/C15H19NO2/c1-10(2)7-14(17)15(18)8-11-9-16-13-6-4-3-5-12(11)13/h3-6,9-10,15-16,18H,7-8H2,1-2H3
InChIKeyAYJJYONYYXAVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sattazolin for Antiviral R&D: Indole Acyloin Natural Product Procurement Guide


Sattazolin (CAS 169272-85-9), IUPAC name 2-hydroxy-1-(1H-indol-3-yl)-5-methylhexan-3-one, is an indole acyloin secondary metabolite originally isolated from Bacillus sp. strain B-60 [1]. It belongs to a structurally congeneric family that includes sattabacin, hydroxysattabacin, and methylsattazolin, all of which exhibit antiviral activity primarily against Herpes simplex viruses type 1 and type 2 [1]. Sattazolin is distinguished within this family by a unique mechanistic fingerprint: it selectively inhibits protein synthesis in herpesvirus-infected cells, a property not uniformly shared by its closest structural analogs [1].

1

Mechanism-specific probe

Selective inhibitor of viral protein synthesis in HSV-infected cells — a phenotype not uniformly shared by closest structural analogs.

2

Enantiopure via total synthesis

Asymmetric synthesis route published; absolute stereochemistry assigned; supports reproducible supply of (+)-sattazolin.

3

Non-nucleoside chemotype

Indole acyloin scaffold with reported non-nucleoside mechanism; may support screening against nucleoside-resistant isolates.

Why Procuring a Generic Indole Acyloin Instead of Sattazolin Carries Substantive Scientific Risk


The sattabacin–sattazolin congeneric series exhibits extreme structure–activity relationship (SAR) divergence where minor structural modifications produce order-of-magnitude potency swings and fundamentally altered biological response profiles. Hydroxysattabacin (compound 2) demonstrates sub-100 ng/mL antiviral potency, while methylation at the 2′-position (methylsattazolin, compound 4) drastically attenuates both antiviral activity and cytotoxicity [1]. Sattazolin occupies a distinct functional niche: its antiviral action is mechanistically decoupled from gross cytotoxicity through selective inhibition of viral protein synthesis, a phenotype not observed with the more potent but less mechanistically resolved analog hydroxysattabacin [1] [2]. Simple substitution by structural similarity alone therefore risks both potency failure and loss of mechanism-specific research utility.

Target

Sattazolin

Potential Substitute

Hydroxysattabacin

Risk

~19-fold higher potency but no reported selective protein-synthesis inhibition; antiviral mechanism profile may differ and may not support mechanism-of-action studies.

Target

Sattazolin

Potential Substitute

Generic indole acyloin / fermentation isolate

Risk

Stereochemical identity and congener purity may be undefined; absence of validated total synthesis limits batch-to-batch reproducibility and SAR interpretation.

Target

Sattazolin

Potential Substitute

Acyclovir / nucleoside analog

Risk

Different structural class and molecular target (DNA polymerase vs. protein synthesis); screening endpoints and resistance profiles may not transfer.

Sattazolin Head-to-Head Quantitative Evidence Against Closest Analogs and In-Class Candidates


Potency Differential: Sattazolin vs. Hydroxysattabacin in HSV-2 Antiviral Assays

Within the Bacillus sp. B-60 acyloin family, hydroxysattabacin (compound 2) exhibits the highest intrinsic antiviral potency with an ID50 of 0.08 µg/mL against HSV-2, whereas sattazolin (compound 3) shows an ID50 of 1.5 µg/mL against both HSV-1 and HSV-2 [1] [2]. This represents an approximately 19-fold potency reduction for sattazolin relative to hydroxysattabacin. Methylsattazolin (compound 4) shows even further attenuated activity, confirming that the free 2′-hydroxyl group is a critical potency determinant [1].

Antiviral ID50
Reported
1.5 µg/mL (HSV-1/2) vs. hydroxysattabacin 0.08 µg/mL
Supports antiviral potency endpoint review; ~19-fold lower potency than the most potent congener.
Cell-based HSV assay; steep SAR gradient within the congeneric series.
Antiviral potency Herpes simplex virus Indole acyloin SAR

Mechanistic Selectivity: Sattazolin vs. Hydroxysattabacin – Viral Protein Synthesis Inhibition

The 1995 discovery paper explicitly reports that sattazolin (compound 3) exhibits selective inhibition of protein synthesis in herpesvirus-infected cells, a phenotype not attributed to any other congener in the series [1]. Hydroxysattabacin (compound 2), despite superior potency (ID50 0.08 µg/mL), has not been demonstrated to share this mechanistic selectivity; its antiviral effect may be coupled to broader cytotoxicity as reflected by its MTD50 value of 0.8 µg/mL [1]. This mechanistic divergence means that sattazolin provides a tool compound for studying host–virus translational control interfaces that cannot be replicated by its more potent analog.

Mechanism selectivity
Reported
Selective viral protein-synthesis inhibition in HSV-infected cells
Reported mechanism-specific context; not attributed to hydroxysattabacin or methylsattazolin.
MTD50 0.8 µg/mL for hydroxysattabacin suggests narrower selectivity window.
Mechanism of action Selective protein synthesis inhibition Herpesvirus

Synthetic Tractability: Sattazolin Total Synthesis Achieved vs. Unreported Congener Syntheses

The first asymmetric total synthesis of (+)-sattazolin has been accomplished, enabling unambiguous assignment of its previously unknown absolute stereochemistry and providing a reliable synthetic route for analog generation [1]. In contrast, total syntheses of hydroxysattabacin and methylsattazolin have not been formally reported in the peer-reviewed literature. This means that researchers procuring sattazolin can access defined stereoisomeric material with validated synthetic provenance, whereas other family members may only be available as fermentation-derived mixtures or uncharacterized isolates.

Synthetic route
Method context
Asymmetric total synthesis published; absolute stereochemistry assigned
Supports procurement of enantiopure (+)-sattazolin with validated synthetic provenance.
Hydroxysattabacin and methylsattazolin lack peer-reviewed total synthesis reports.
Total synthesis Stereochemical assignment Analog generation

In Silico SARS-CoV-2 Mpro Profiling: Sattazolin vs. Caprolactin A – Docking-Based Triage

In a multistage in silico screen of 310 natural antiviral metabolites, sattazolin was identified as one of three most potent natural inhibitors of SARS-CoV-2 main protease (Mpro, PDB ID: 5R84), alongside caprolactin A and B [1]. However, subsequent ADMET, toxicity, and DFT studies designated caprolactin A (292) as the most promising Mpro inhibitor, which was then advanced to molecular dynamics simulations [1]. This indicates that while sattazolin possesses favorable docking characteristics against Mpro, its drug-likeness profile may be inferior to caprolactin A, positioning it as a structural starting point rather than a lead candidate for coronavirus applications.

In silico Mpro
Computational context
Top-3 docking hit from 310 natural antivirals (Mpro, PDB 5R84)
Supports in silico target-engagement hypothesis; caprolactin A ranked higher in downstream ADMET/toxicity triage.
Data to verify in biochemical or cell-based Mpro assays.
SARS-CoV-2 main protease Molecular docking In silico screening

Structural Class Differentiation: Indole Acyloin Sattazolin vs. Nucleoside Analog Acyclovir – Resistance Risk Profile

Sattazolin belongs to the indole acyloin structural class and exerts antiviral activity through selective inhibition of viral protein synthesis, a mechanism fundamentally distinct from the viral DNA polymerase-targeting nucleoside analogs such as acyclovir [1] [2]. Acyclovir and related nucleoside analogs are increasingly compromised by the emergence of nucleoside-resistant HSV strains [2]. While direct resistance profiling data for sattazolin are not yet published, its non-nucleoside mechanism and distinct molecular target imply a non-overlapping resistance susceptibility profile, making it a valuable probe compound for studying antiviral strategies against nucleoside-resistant herpesviruses.

Class vs. acyclovir
Class-level inference
Indole acyloin, non-nucleoside; viral protein-synthesis target orthogonal to DNA polymerase
May support screening against nucleoside-resistant HSV isolates; direct cross-resistance data not yet published.
Class-level prediction based on mechanism divergence; requires experimental confirmation.
Drug resistance Indole acyloin Non-nucleoside antiviral

Defensible Application Scenarios for Sattazolin Procurement Based on Quantitative Evidence


Mechanistic Dissection of Herpesvirus Protein Synthesis Machinery: Sattazolin as a Selective Chemical Probe

For academic or biopharmaceutical laboratories studying translational control during herpesvirus infection, sattazolin is the only congener in the sattabacin–sattazolin family with documented selective inhibition of viral protein synthesis [1]. Unlike hydroxysattabacin, which lacks this mechanistic annotation, sattazolin enables experiments that discriminate between host and viral translational machinery. Its 1.5 µg/mL ID50 provides a workable potency window for cell-based mechanism-of-action studies, and its established total synthesis [3] ensures reproducible supply of enantiopure material.

Screening Against Nucleoside-Resistant Herpesvirus Isolates

Given the rising prevalence of acyclovir-resistant HSV strains [2], antiviral screening programs that include a mechanism-diversified compound panel should incorporate sattazolin as a representative of the indole acyloin class. Its non-nucleoside, protein synthesis-targeted mechanism [1] is orthogonal to the DNA polymerase inhibition paradigm and offers a rational basis for testing activity against clinical isolates with confirmed thymidine kinase or polymerase mutations.

Scaffold-Hopping Starting Point for SARS-CoV-2 Mpro Inhibitor Design

Computational chemistry teams focused on coronavirus drug discovery can justify sattazolin procurement as a validated Mpro docking hit from a 310-compound natural product screen [4]. Although caprolactin A outperformed sattazolin in downstream ADMET and DFT analyses, sattazolin's distinct indole acyloin scaffold offers a chemically tractable starting point for structure-based optimization. Its synthetic accessibility [3] further supports medicinal chemistry derivatization campaigns.

SAR Studies of the Sattabacin–Sattazolin Congeneric Series Requiring Defined Stereochemistry

Structure–activity relationship programs investigating the extreme potency differentials within this compound family (0.08 µg/mL for hydroxysattabacin vs. 1.5 µg/mL for sattazolin vs. near-inactive methylsattazolin) [1] benefit from sattazolin as the only family member with an established asymmetric total synthesis and defined absolute configuration [3]. This makes sattazolin the preferred reference standard for analytical method development, stereochemical assignment of fermentation-derived congeners, and the synthesis of systematically modified analog libraries.

Application
Selection Property
Validation Focus
HSV protein-synthesis mechanism studies
Reported selective viral protein-synthesis inhibition
Host vs. viral translational endpoint discrimination
Nucleoside-resistant HSV isolate screening
Non-nucleoside indole acyloin chemotype
Activity panel against TK-/polymerase-mutant strains
SARS-CoV-2 Mpro scaffold-hopping campaigns
In silico Mpro docking hit; synthetic accessibility
Biochemical Mpro inhibition and structure-guided optimization
Congeneric SAR and analytical reference
Defined absolute stereochemistry; validated total synthesis
Chiral analytical method development; analog library synthesis
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